1-(3-Methoxythiophen-2-yl)ethanone
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Overview
Description
1-(3-Methoxythiophen-2-yl)ethanone is an organic compound with the chemical formula C7H8O2S and a molecular weight of 156.2 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methoxy group at the 3-position and an ethanone group at the 1-position
Preparation Methods
The synthesis of 1-(3-Methoxythiophen-2-yl)ethanone typically involves the reaction of 3-methoxythiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds via Friedel-Crafts acylation, where the acetyl group is introduced to the thiophene ring. The reaction conditions generally include:
Reagents: 3-methoxythiophene, acetyl chloride, aluminum chloride
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Typically conducted at low temperatures to control the reaction rate and yield
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Methoxythiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization. Common reagents include halogens and nitrating agents.
Condensation: The compound can participate in condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methoxythiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxythiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ethanone groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
1-(3-Methoxythiophen-2-yl)ethanone can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: Similar structure but with the acetyl group at the 2-position.
3-Methoxythiophene: Lacks the ethanone group, making it less reactive in certain chemical reactions.
Thiophene-2-carboxaldehyde: Features an aldehyde group instead of an ethanone group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methoxythiophen-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5(8)7-6(9-2)3-4-10-7/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPSPTQOPSNBNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303609 |
Source
|
Record name | 1-(3-Methoxy-2-thienyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51514-36-4 |
Source
|
Record name | 1-(3-Methoxy-2-thienyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51514-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxy-2-thienyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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